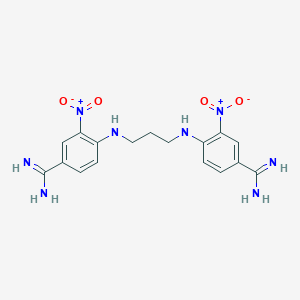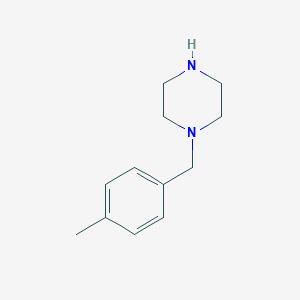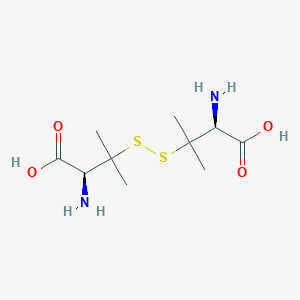
D-Penicillamine disulfide
Übersicht
Beschreibung
D-Penicillamine disulfide is a compound that has been studied for its potential therapeutic effects, particularly in the context of rheumatoid arthritis. It is known to mimic sulfhydryl-blocking reagents and may inhibit the denaturation of synovial fluid gamma globulin, which could suppress rheumatoid arthritis symptoms .
Synthesis Analysis
The synthesis of D-penicillamine disulfide involves the oxidation of D-penicillamine, a process that can be catalyzed by copper. This reaction not only leads to the formation of D-penicillamine disulfide but also generates hydrogen peroxide, which has been investigated for its potential cytotoxic effects against human breast cancer cells . Additionally, D-penicillamine can be synthesized through a process starting from isobutyraldehyde, sulfur, ammonia, and hydrogen cyanide, resulting in a racemate that is then selectively resolved .
Molecular Structure Analysis
D-penicillamine disulfide, also known as PNS, has protolytic properties and can form complexes with cations due to its two aminic and two carboxylic groups. The molecular structure allows for the formation of species such as MH2PNS and M2H2PNS, where M represents a cation .
Chemical Reactions Analysis
The compound's reactivity has been explored through studies such as the γ-radiolysis of D-penicillamine disulfide in aqueous solutions. This process leads to the formation of various products, including penicillamine sulfinic acid, penicillaminic acid, and penicillamine trisulfide, among others . D-penicillamine disulfide can also form a mixed disulfide with albumin in vivo, which is significant for its pharmacokinetics and mode of action .
Physical and Chemical Properties Analysis
D-penicillamine disulfide's physical and chemical properties are influenced by its ability to chelate metals and its reactivity with other compounds. For instance, it can divert ethanol metabolism, leading to the excretion of metabolites such as 2,5,5-trimethyl-D-thiazolidine-4-carboxylic acid in the urine of rats after ethanol administration . The compound's interaction with copper ions and its ability to generate hydrogen peroxide are also key aspects of its chemical behavior .
Wissenschaftliche Forschungsanwendungen
-
Copper-Associated Hepatitis Treatment
- Field : Pharmacology and Veterinary Medicine
- Application : D-Penicillamine is the chelant agent of first choice for treatment in copper-associated hepatitis in humans . It has also been used to treat copper-associated hepatitis in dogs since the 1970s .
- Method : The drug is prescribed by veterinarians as an extra-label drug to treat this disease and alleviate suffering .
- Results : The use of D-Penicillamine has increased with the recent recognition of copper-associated hepatopathies that occur in several breeds of dogs .
-
Management of Wilson’s Disease
- Field : Pharmacology
- Application : D-Penicillamine is the drug of choice for management of Wilson’s disease, a copper-overload disease state .
- Method : It is a heavy metal chelator and may also be effective in arsenic, mercury, and lead chelation .
- Results : Although the toxicity of DPA is relatively low, there are more effective and less toxic chelators, for most heavy metals, with the exception of copper .
-
Dermatomyositis Activity
- Field : Pharmacology
- Application : D-Penicillamine disulfide has been used in pharmacological studies of dermatomyositis activity .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these studies are not provided in the source .
-
Antimelanoma Activity
- Field : Pharmacology
- Application : D-Penicillamine disulfide has been used in pharmacological studies of antimelanoma activity .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these studies are not provided in the source .
-
Histamine Activity Regulation
- Field : Pharmacology
- Application : D-Penicillamine disulfide regulates histamine activity by potentiating its metabolic inactivation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This may be the cause of its antipruritic effect in patients .
-
Heavy Metal Chelation
- Field : Pharmacology
- Application : D-Penicillamine disulfide is a heavy metal chelator and may be effective in arsenic, mercury, and lead chelation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Although the toxicity of DPA is relatively low, there are more effective and less toxic chelators, for most heavy metals, with the exception of copper .
Safety And Hazards
D-Penicillamine disulfide may cause respiratory irritation, serious eye irritation, and skin irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas. Adequate ventilation should be ensured, and personnel should be evacuated to safe areas .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPKGFSZHXASD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312638 | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Penicillamine disulfide | |
CAS RN |
20902-45-8 | |
| Record name | D-Penicillamine disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiodi-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE DISULFIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



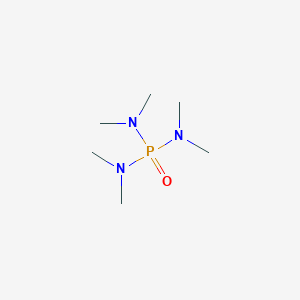
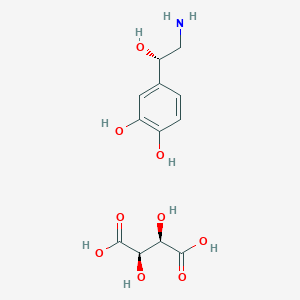
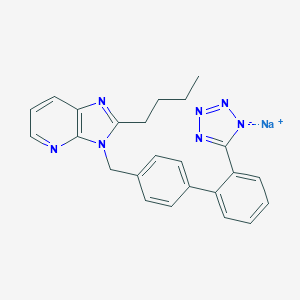
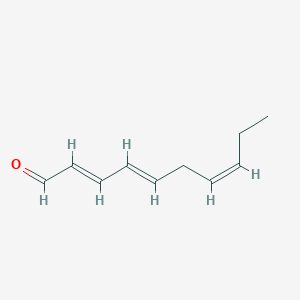
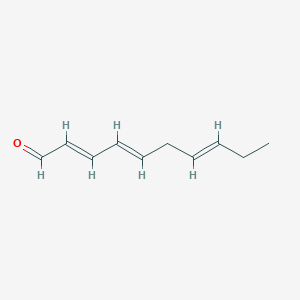
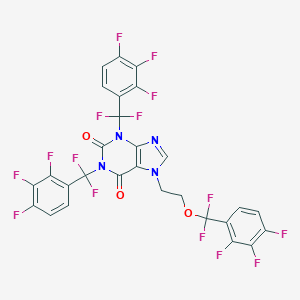
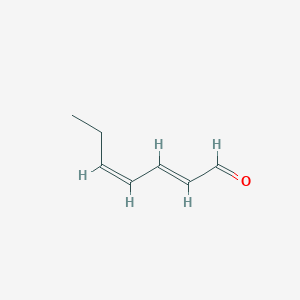
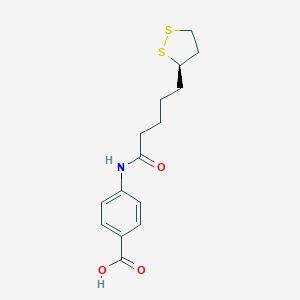
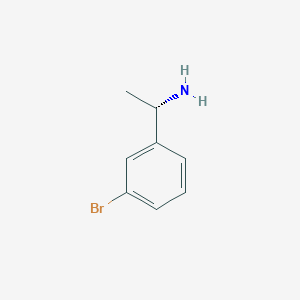
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
